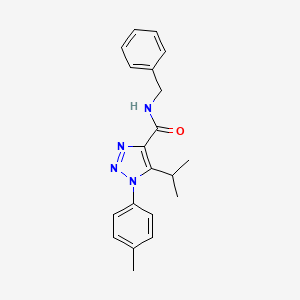

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-position is occupied by a 4-methylphenyl group, the 5-position by an isopropyl (propan-2-yl) group, and the 4-position by a benzyl-substituted carboxamide. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 375.4 g/mol. The compound’s synthesis typically involves cyclization of precursor azides and alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide formation using thionyl chloride and benzylamine .

Properties

IUPAC Name |

N-benzyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-14(2)19-18(20(25)21-13-16-7-5-4-6-8-16)22-23-24(19)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLUTWJSGIMSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and neuroprotective properties. This article consolidates diverse research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring, which is known for its pharmacological versatility. The presence of the benzyl and 4-methylphenyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Key findings include:

- In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including H460 (lung cancer) and UO-31 (renal cancer), with IC50 values reported as low as 6.06 μM . This suggests a promising therapeutic window for further development.

- Mechanism of Action : The compound induces apoptosis in cancer cells and triggers the production of reactive oxygen species (ROS), leading to increased cell death. Western blot analyses indicated elevated levels of LC3 and γ-H2AX, markers associated with autophagy and DNA damage response respectively .

Neuroprotective Properties

This compound has also shown potential in neuroprotection:

- Neuroprotective Mechanism : The compound demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This was evidenced by decreased nitric oxide (NO) production in neuronal cell models .

- Blood-Brain Barrier (BBB) Permeability : Its ability to cross the BBB enhances its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease (AD). In animal models, it improved learning and memory impairments induced by scopolamine .

Comparative Biological Activity

To provide a clearer understanding of its biological activity relative to other compounds, the following table summarizes comparative data on related triazole derivatives:

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-benzyl derivatives in clinical settings:

- Antitumor Efficacy : A study involving a series of synthesized triazole derivatives showed that those with similar structures to N-benzyl derivatives exhibited enhanced anticancer activity against leukemia cell lines, suggesting structural modifications could yield even more potent analogs .

- Neurotoxicity Assessment : In vitro assessments indicated that N-benzyl derivatives did not exhibit neurotoxicity at concentrations up to 50 μM, highlighting their safety profile in preliminary studies .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Crystal Packing: In related compounds (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carboxamide), dihedral angles between the triazole and adjacent rings (7.59–74.79°) influence molecular planarity and intermolecular interactions (e.g., N–H···S hydrogen bonds) .

Pharmacological and Physicochemical Properties

- Lipophilicity: The isopropyl group (logP +0.7) and benzyl moiety (logP +2.1) contribute to a predicted logP of ~3.5, favoring membrane permeability but possibly limiting aqueous solubility .

- Bioactivity: While direct activity data for the target compound is unavailable, structurally similar analogs exhibit antiproliferative effects (e.g., −27.30% growth inhibition in CNS cancer cells for 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) .

- Metabolic Stability: The absence of electronegative groups (e.g., Cl, CF₃) may reduce oxidative metabolism, enhancing half-life compared to halogenated derivatives .

Q & A

Q. What are the established synthetic routes for N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step condensation reactions. A common approach involves:

- Step 1 : Condensation of 4-methylphenyl isocyanate with propargylamine to form the alkyne intermediate.

- Step 2 : Cyclization with benzyl azide under Cu(I) catalysis to form the triazole core.

- Step 3 : Functionalization of the carboxamide group via coupling reactions. Optimization strategies include using anhydrous solvents (e.g., DMF), controlled temperature (60–80°C), and catalysts like CuI/TBTA for improved regioselectivity . Yield enhancement (>85%) can be achieved by purifying intermediates via column chromatography and characterizing products using H NMR (400 MHz, DMSO-) and ESI-MS .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement and visualization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : Apply full-matrix least-squares refinement in SHELXL , accounting for anisotropic displacement parameters and hydrogen bonding . Visualization tools like ORTEP (for thermal ellipsoids) and Mercury (for packing diagrams) are recommended .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antiproliferative Activity : Screen against NCI-60 cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values calculated via nonlinear regression .

- Enzyme Inhibition : Test against HDACs or COX-2 using fluorometric assays (e.g., HDAC-Glo™) with trichostatin A as a positive control .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced Research Questions

Q. How do structural modifications at the triazole and benzyl positions influence inhibitory potency against HDACs or COX-2?

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) at the benzyl position enhance HDAC inhibition (e.g., 5-amino-1-(4-fluorophenyl) analogs show IC = 0.8 μM vs. HDAC6) by improving electrostatic interactions with the enzyme’s active site .

- Triazole Core Rigidity : Methyl or isopropyl groups at the 5-position increase metabolic stability but may reduce solubility. Docking studies (AutoDock Vina) reveal that bulkier substituents improve hydrophobic interactions with COX-2’s catalytic pocket .

- Data Contradictions : Discrepancies in IC values across studies (e.g., renal cancer RXF 393 vs. CNS SNB-75 cells) suggest cell-line-specific uptake or off-target effects. Validate via comparative proteomics (e.g., SILAC) .

Q. How can conflicting data on the compound’s antitumor efficacy across different cancer cell lines be resolved?

- Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines (e.g., NCI-H522 lung cancer cells with GP = 68.09% growth inhibition) .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP3A4 incubation) to rule out pharmacokinetic variability .

- Synergistic Studies : Combine with 3′,4′-dimethoxyflavone to test for enhanced apoptosis via p53 pathway activation .

Q. What advanced crystallographic techniques address challenges in resolving hydrogen-bonding networks in the compound’s solid-state structure?

- High-Resolution Data : Collect data at 100 K with a synchrotron source (λ = 0.5 Å) to resolve weak H-bonds (e.g., N–H⋯S interactions in {⋯HNCS} motifs) .

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., 12% contribution from C–H⋯F interactions in π-stacked layers) .

- Twinned Data Refinement : Apply the TWIN command in SHELXL for crystals with pseudo-merohedral twinning .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Bioorganic Chemistry) over vendor databases.

- Contradictions : Address variability in biological assays by standardizing protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Software Citations : Always cite SHELX , WinGX , and ORTEP when used for structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.